molecular formula C19H20N4O3 B2600750 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 946378-33-2

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2600750
CAS No.: 946378-33-2
M. Wt: 352.394
InChI Key: DAACIWHXCSNIFF-UHFFFAOYSA-N
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Description

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, an oxazole ring, and a dimethylaminoethyl group, making it a subject of interest for chemists and researchers.

Scientific Research Applications

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the dimethylaminoethyl group. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazole Ring: This step often involves the cyclization of an amino alcohol with a nitrile or carboxylic acid derivative.

    Introduction of the Dimethylaminoethyl Group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The furan and oxazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and oxazole rings, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE shares similarities with other compounds containing furan and oxazole rings, such as:
    • 2-(DIMETHYLAMINO)ETHYL FURAN-2-CARBONITRILE
    • 5-(PHENOXYMETHYL)FURAN-2-YL OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[2-(dimethylamino)ethylamino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-23(2)11-10-21-18-16(12-20)22-19(26-18)17-9-8-15(25-17)13-24-14-6-4-3-5-7-14/h3-9,21H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAACIWHXCSNIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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